Cbl-b-IN-5: An In-depth Technical Guide for Researchers
Cbl-b-IN-5: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cbl-b-IN-5, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Cbl-b for immuno-oncology and other immunological disorders.
Introduction to Cbl-b
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role in regulating immune responses.[1][2] It functions as a negative regulator, or immune checkpoint, in various immune cells, including T cells, B cells, and NK cells.[3][4][5] By ubiquitinating key signaling proteins, Cbl-b sets the threshold for immune cell activation, thereby preventing excessive immune reactions and maintaining tolerance.[1][6]
In T lymphocytes, Cbl-b is a key mediator of the CD28 co-stimulatory pathway.[2][7] In the absence of co-stimulation, Cbl-b is active and ubiquitinates components of the T-cell receptor (TCR) signaling complex, leading to their inactivation and preventing T-cell activation.[2] This function makes Cbl-b a compelling target for cancer immunotherapy. Inhibition of Cbl-b can lower the activation threshold of T cells, enhancing their ability to recognize and eliminate tumor cells.[2]
Cbl-b-IN-5: Chemical Structure and Properties
Cbl-b-IN-5 is a small molecule inhibitor of Cbl-b. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₇N₅OS | [8] |
| Molecular Weight | 339.42 g/mol | [9] |
| IUPAC Name | N-(3-(1-(2-methyl-1,3,4-thiadiazol-5-yl)ethyl)phenyl)picolinamide | Inferred from SMILES |
| SMILES | O=C(NC1=CC=CC(=C1)C(SC2=NN=CN2C)C)C3=NC=CC=C3 | [8] |
| CAS Number | 2368835-59-8 | [8] |
| Appearance | Solid powder | [10] |
| Solubility | DMSO: 50 mg/mL (147.31 mM) | [9] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [9] |
Biological Activity and Mechanism of Action
Cbl-b-IN-5 is a potent inhibitor of Cbl-b with an IC₅₀ value in the range of 3 to 10 µM.[8][9] While the precise mechanism of action for Cbl-b-IN-5 has not been explicitly detailed in publicly available literature, it is expected to function similarly to other well-characterized Cbl-b inhibitors like C7683 and NX-1607.[11][12][13][14]
These inhibitors act as "molecular glues," binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker-helix region of Cbl-b.[11][15] This binding event locks the Cbl-b protein in an inactive conformation, preventing the conformational changes necessary for its E3 ligase activity.[11][12][16] By inhibiting Cbl-b, these molecules prevent the ubiquitination of downstream signaling proteins, thereby lowering the threshold for T-cell activation.[2][14]
The following diagram illustrates the proposed signaling pathway affected by Cbl-b inhibitors.
Experimental Protocols
In Vitro Cbl-b Ubiquitination Assay (TR-FRET)
This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination.
Workflow Diagram:
Methodology:
-
Reconstitute all enzymatic components (E1, E2, Cbl-b) and reagents in the appropriate assay buffer.
-
Prepare a serial dilution of Cbl-b-IN-5 in DMSO.
-
In a 384-well assay plate, add the Cbl-b-IN-5 dilutions or DMSO as a vehicle control.
-
Initiate the ubiquitination reaction by adding a mixture of E1, E2, biotinylated-ubiquitin, GST-Cbl-b, and ATP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect ubiquitination by adding TR-FRET detection reagents (e.g., terbium-labeled anti-GST antibody and streptavidin-labeled acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of Cbl-b-IN-5 and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Methodology:
-
Culture cells (e.g., Jurkat T cells) to the desired density.
-
Treat the cells with various concentrations of Cbl-b-IN-5 or a vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Cbl-b in the supernatant by Western blotting or other quantitative protein detection methods.
-
Plot the amount of soluble Cbl-b as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
T-Cell Activation Assay
This assay measures the effect of Cbl-b inhibition on T-cell activation, typically by quantifying the production of Interleukin-2 (IL-2).
Methodology:
-
Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
-
Plate the T cells in 96-well plates pre-coated with anti-CD3 antibody.
-
Add serial dilutions of Cbl-b-IN-5 to the wells.
-
Optionally, add a sub-optimal concentration of anti-CD28 antibody to assess co-stimulation-independent activation.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit.
-
Analyze the dose-dependent effect of Cbl-b-IN-5 on IL-2 production.
Conclusion
Cbl-b-IN-5 is a valuable research tool for studying the role of Cbl-b in immune regulation. As a potent inhibitor, it holds promise for the development of novel immunotherapies. The experimental protocols outlined in this guide, adapted from the study of analogous compounds, provide a framework for the further characterization of Cbl-b-IN-5 and the exploration of its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.
References
- 1. drughunter.com [drughunter.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nurixtx.com [nurixtx.com]
- 4. promega.com [promega.com]
- 5. rcsb.org [rcsb.org]
- 6. uniprot.org [uniprot.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Cbl-b-IN-5 - Immunomart [immunomart.com]
- 9. Cbl-b-IN-5 | TargetMol [targetmol.com]
- 10. C7683 | Cbl-b inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
